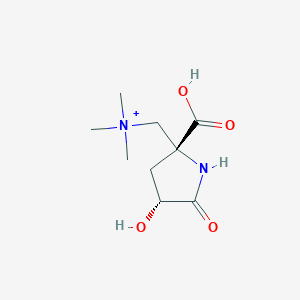
Dysibetaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysibetaine is a natural product found in Lamellodysidea herbacea with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Dysibetaine
The total synthesis of this compound has been achieved through several methodologies. A notable approach involves the Ugi 4-center-3-component reaction, which utilizes readily available starting materials such as L-malic acid. This method has been reported to yield this compound in a series of efficient steps:
- Key Steps in Synthesis :
Table 1: Summary of Synthetic Routes to this compound
| Methodology | Key Features | Yield (%) |
|---|---|---|
| Ugi 4-Center-3-Component Reaction | Utilizes L-malic acid; efficient cyclization | Varied |
| Convertible Isocyanide Approach | Allows for diverse structural modifications | Varied |
| Racemic Synthesis | Achieved from levulinic acid derivatives | Varied |
This compound has demonstrated various biological activities that suggest potential therapeutic applications:
- Neuroactivity : Studies have indicated that this compound may influence neurological functions. For instance, intracerebral injections in animal models have shown convulsive behavior, suggesting a role in modulating neurotransmission .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial effects of this compound and its analogs have shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent .
Table 2: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Neuroactivity | Induces convulsive behavior in mice | |
| Antimicrobial | Effective against specific bacterial strains |
Potential Therapeutic Applications
The unique structure and biological properties of this compound make it a candidate for various therapeutic applications:
- Neurological Disorders : Given its neuroactive properties, this compound may offer new avenues for treating conditions such as epilepsy or other seizure disorders.
- Infection Control : Its antimicrobial activity suggests potential use in developing new antibiotics or adjunct therapies for bacterial infections.
Case Studies and Research Findings
Several case studies have documented the synthesis and application of this compound:
- A study by Isaacson et al. (2009) successfully synthesized this compound using an innovative Ugi reaction, demonstrating its feasibility for producing complex natural products efficiently .
- Research highlighted in the Alkaloids: Biosynthesis, Biological Roles and Health Benefits discusses the structural similarities between this compound and other bioactive compounds, suggesting potential cross-applications in drug design .
Eigenschaften
Molekularformel |
C9H17N2O4+ |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
[(2R,4R)-2-carboxy-4-hydroxy-5-oxopyrrolidin-2-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C9H16N2O4/c1-11(2,3)5-9(8(14)15)4-6(12)7(13)10-9/h6,12H,4-5H2,1-3H3,(H-,10,13,14,15)/p+1/t6-,9-/m1/s1 |
InChI-Schlüssel |
YELMLJGVAMYPML-HZGVNTEJSA-O |
Isomerische SMILES |
C[N+](C)(C)C[C@]1(C[C@H](C(=O)N1)O)C(=O)O |
Kanonische SMILES |
C[N+](C)(C)CC1(CC(C(=O)N1)O)C(=O)O |
Synonyme |
dysibetaine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















